2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide” features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorophenyl group. A sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group. The 4-chlorophenyl and isopropyl groups likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14(2)15-3-7-17(8-4-15)25-20(28)13-31-23-26-19-11-12-30-21(19)22(29)27(23)18-9-5-16(24)6-10-18/h3-12,14H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBGNAGTUMONAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antibacterial, antifungal, and enzyme inhibition activities.
- Molecular Formula : C23H20ClN3O2S2
- Molar Mass : 470.0068 g/mol
- CAS Number : 354795-79-2
Antibacterial Activity
Research indicates that compounds similar to this derivative exhibit significant antibacterial properties. For instance, a study found that thieno[3,2-d]pyrimidine derivatives demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The effectiveness was quantified using Minimum Inhibitory Concentration (MIC) values, with the most active compounds showing MIC values ranging from 1 to 10 µg/mL.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
- Acetylcholinesterase (AChE) Inhibition :
- Urease Inhibition :
Study on Thieno[3,2-d]pyrimidine Derivatives
A study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. The results highlighted that derivatives with the chlorophenyl group exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study utilized both in vitro and in vivo models to assess efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of the compound with target enzymes. These studies indicated that the compound binds effectively to the active sites of AChE and urease, suggesting a mechanism of action that involves competitive inhibition .
Table of Biological Activities
Comparison with Similar Compounds
Cyclopenta-Fused Thienopyrimidine ()
A closely related analog (RN: 765905-66-6) replaces the dihydrothienopyrimidine core with a cyclopenta[4,5]-fused system, introducing additional rigidity and conformational constraints. This modification may alter binding affinity to enzymatic targets due to reduced flexibility and increased planarity .
Thieno[2,3-d]pyrimidine Derivatives ()
The compound “2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide” (RN: 378775-68-9) features a thieno[2,3-d]pyrimidine core with an ethyl group at position 6 and a nitro-substituted acetamide.
Substituent Variations
Acetamide Substituents
Aromatic Ring Modifications
- 3,4-Difluorophenyl () :
In “2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide”, fluorination enhances metabolic stability and introduces hydrogen-bonding interactions, as observed in its crystal structure (N–H⋯O and C–H⋯F interactions) .
Physicochemical and Structural Data
Table 1: Key Properties of Selected Analogs
*clogP values estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is critical for mapping proton and carbon environments, particularly to confirm the thienopyrimidine core and substituent positions. Mass Spectrometry (MS) validates molecular weight, while Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) assess purity at intermediate and final stages .
Q. What synthetic routes are commonly employed for preparing this thienopyrimidine derivative?
- Answer : The synthesis involves three key steps:
Core formation : Cyclocondensation of thiophene and pyrimidine precursors under reflux with acetic acid.
Sulfanyl group introduction : Nucleophilic substitution using thiourea or potassium thioacetate.
Acetamide coupling : Reaction of the sulfanyl intermediate with 4-isopropylphenylamine in dimethylformamide (DMF) at 60–80°C .
Q. How is purity assessed during synthesis?
- Answer : TLC monitors reaction progress using silica plates and UV visualization. Quantitative purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase). Elemental analysis (C, H, N) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can solvent selection and reaction temperature be optimized to improve the yield of the sulfanyl acetamide coupling step?
- Answer : Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance nucleophilicity in the coupling step. Elevated temperatures (70–80°C) and bases like potassium carbonate improve reaction kinetics. Real-time TLC (hexane/ethyl acetate 7:3) identifies by-products, enabling adjustments to solvent ratios .
Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?
- Answer :
- Re-evaluate docking parameters : Adjust force fields in molecular dynamics simulations to account for solvent effects and protein flexibility.
- Validate purity : Use HPLC-MS to exclude degradation products.
- Dose-response assays : Perform IC50 determinations across multiple cell lines to account for variability.
- Comparative studies : Test structural analogs (e.g., methoxy or methyl substituents) to isolate substituent effects .
Q. How does crystal structure analysis inform molecular interaction studies?
- Answer : X-ray crystallography reveals conformational stability, hydrogen bonding (e.g., between the acetamide carbonyl and active-site residues), and π-π stacking of the chlorophenyl group. For example, related compounds show that chloro substituents enhance lattice stability via halogen bonding .
Q. What methodological approaches investigate the compound’s mechanism of action in cellular pathways?
- Answer :
- Kinase inhibition assays : Measure ATPase activity using recombinant kinases (e.g., EGFR or VEGFR2).
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., MAPK/ERK).
- siRNA knockdown : Silence putative targets to confirm functional relevance.
- Molecular dynamics : Simulate binding modes to refine structure-activity relationships .
Q. How do structural modifications in analogous thienopyrimidines affect biological activity?
- Answer : Key substituent effects include:
Notes on Data Contradictions
- Variability in biological assays : Discrepancies may arise from differences in cell line genetic backgrounds or assay conditions (e.g., serum concentration). Standardize protocols across labs and include positive controls (e.g., staurosporine for kinase assays) .
- Synthetic yields : Contradictory yields reported in literature often stem from trace moisture in reactions. Use molecular sieves or anhydrous solvents for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
